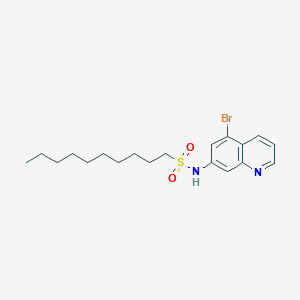
N-(5-bromoquinolin-7-yl)decane-1-sulfonamide
Übersicht
Beschreibung
N-(5-bromoquinolin-7-yl)decane-1-sulfonamide, also known as BQS, is a chemical compound that belongs to the class of sulfonamides. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. BQS has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Wirkmechanismus
N-(5-bromoquinolin-7-yl)decane-1-sulfonamide acts as a chelating agent for zinc ions, forming a stable complex with the metal ion. The complex has a high fluorescence intensity, which can be used to detect the presence of zinc ions. This compound has been shown to have a higher affinity for zinc ions than other commonly used fluorescent probes, making it a valuable tool for studying zinc homeostasis in cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with cellular processes when used at low concentrations. It has been used to study the role of zinc in various biological processes, including cell signaling, gene expression, and enzyme activity. This compound has also been used to study the effects of zinc deficiency and excess in cells and animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-(5-bromoquinolin-7-yl)decane-1-sulfonamide is its high selectivity and sensitivity towards zinc ions. It can be used to detect and image zinc ions in live cells and tissues, making it a valuable tool for studying zinc homeostasis. This compound is also relatively easy to synthesize and can be used in a variety of experimental settings.
One of the limitations of this compound is its relatively low fluorescence quantum yield, which can limit its sensitivity in certain applications. This compound also has a relatively short excitation wavelength, which can limit its use in certain imaging techniques. Additionally, this compound is not suitable for studying the effects of other metal ions, limiting its versatility in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-bromoquinolin-7-yl)decane-1-sulfonamide. One area of interest is the development of new fluorescent probes based on the this compound scaffold, with improved sensitivity and selectivity for zinc ions. Another area of interest is the use of this compound in studying the role of zinc in disease states, such as cancer and neurodegenerative disorders. Additionally, this compound could be used in the development of new therapeutic agents targeting zinc-dependent enzymes and proteins.
Wissenschaftliche Forschungsanwendungen
N-(5-bromoquinolin-7-yl)decane-1-sulfonamide has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a fluorescent probe for detecting and imaging intracellular zinc ions. This compound has been shown to have high selectivity and sensitivity towards zinc ions, making it an excellent tool for studying the role of zinc in various biological processes.
Eigenschaften
IUPAC Name |
N-(5-bromoquinolin-7-yl)decane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN2O2S/c1-2-3-4-5-6-7-8-9-13-25(23,24)22-16-14-18(20)17-11-10-12-21-19(17)15-16/h10-12,14-15,22H,2-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDRMASKQSPSBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)NC1=CC2=C(C=CC=N2)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-propane-1,2-diylbis{2-[(4,6-dimethylpyrimidin-2-yl)thio]acetamide}](/img/structure/B4289874.png)

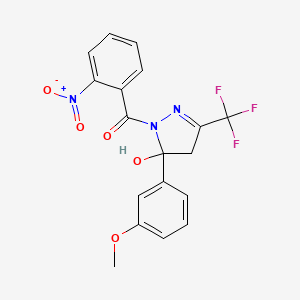
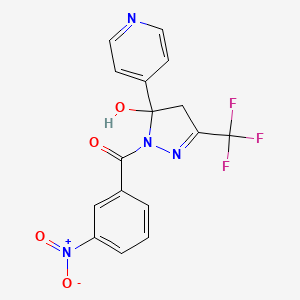
![3,4,4,5-tetramethyl-5-[(4-nitrobenzylidene)(oxido)amino]-1,3-thiazolidine-2-thione](/img/structure/B4289903.png)

![2,2'-[sulfonylbis(ethane-2,1-diylthio)]bis(2-methylpropane)](/img/structure/B4289934.png)
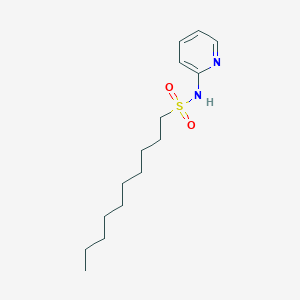
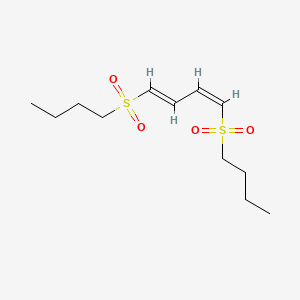
![5-(butylsulfonyl)-6-[2-(butylsulfonyl)vinyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B4289950.png)
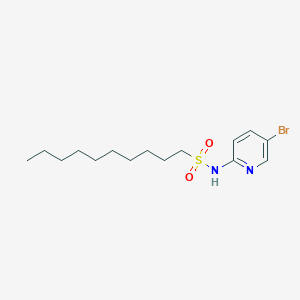
![2-(2-chloro-5-iodophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4289969.png)
![2-({6-[(9-anthrylmethylene)amino]-1,3-benzothiazol-2-yl}thio)-N-cyclohexylacetamide](/img/structure/B4289972.png)
![4-(4-chlorophenoxy)-N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B4289979.png)
